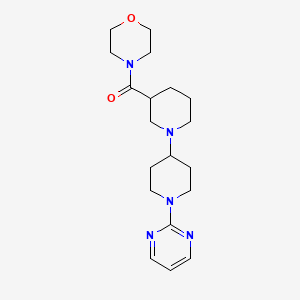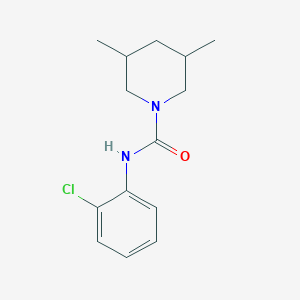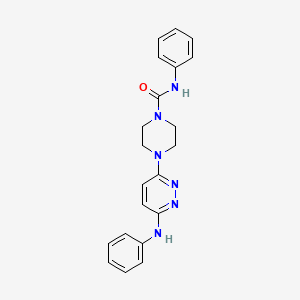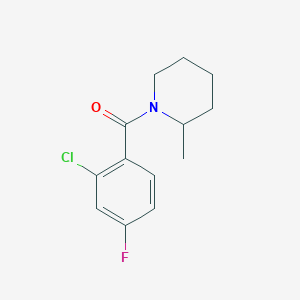
3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidine compounds. It has been widely studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine is not fully understood. However, it has been proposed to act as an inhibitor of various enzymes such as tyrosine kinases and phosphodiesterases. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the levels of inflammatory mediators such as COX-2 and iNOS. In addition, it has been shown to reduce pain and inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine in lab experiments is its potency and specificity. It has been shown to exhibit potent activity against various targets such as tyrosine kinases and phosphodiesterases. However, one of the limitations is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Another area of interest is its potential applications in the treatment of inflammation and pain. Further studies are needed to evaluate its safety and efficacy in animal models of arthritis and other inflammatory conditions. Finally, there is a need to explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine involves the reaction of 1,4-bis(bromomethyl)benzene with morpholine followed by the reaction of the resulting product with 2-amino-4-methylpyrimidine. The final product is obtained by treating the intermediate product with trifluoroacetic acid. The synthesis method has been optimized to produce the compound in high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and pain. It has been shown to exhibit potent antitumor activity in vitro and in vivo. In addition, it has been found to possess anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[1-(1-pyrimidin-2-ylpiperidin-4-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c25-18(22-11-13-26-14-12-22)16-3-1-8-24(15-16)17-4-9-23(10-5-17)19-20-6-2-7-21-19/h2,6-7,16-17H,1,3-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIRIBSPXLKARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC=CC=N3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5362377.png)
![7-(3-chlorophenyl)-4-{[1-(methoxymethyl)cyclopropyl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5362388.png)
![N-(4-bromo-3-methylphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5362392.png)
![N~1~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-D-leucinamide](/img/structure/B5362409.png)
![N-{1-[(methylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-nitrobenzamide](/img/structure/B5362417.png)


![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(4-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5362435.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-diethylcyclopropanecarboxamide](/img/structure/B5362451.png)
![2-[(4-methyl-1-phthalazinyl)amino]ethanol](/img/structure/B5362461.png)
![4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5362462.png)

![2-[2-bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5362482.png)